molecular formula C39H27N3 B1589325 Tris-biphenyl triazine CAS No. 31274-51-8

Tris-biphenyl triazine

Cat. No. B1589325
CAS RN: 31274-51-8
M. Wt: 537.6 g/mol
InChI Key: CENPSTJGQOQKKW-UHFFFAOYSA-N
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Description

Tris-biphenyl triazine (TBT) is a synthetic organic compound belonging to the family of triazine compounds. It is a colorless crystalline solid that is soluble in organic solvents. TBT is used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, in the study of biochemical and physiological effects, and in laboratory experiments.

Scientific Research Applications

  • UV Absorbers

    • Field : Photochemical & Photobiological Sciences .
    • Application : TBPT can be prepared as aqueous dispersions of nanoparticles, which show strong UV absorbance .
    • Method : The UV spectrum of the aqueous dispersion shows a slight hypsochromic shift of the original band with an additional shoulder at longer wavelengths . The studied molecules could form stable energetically favorable π-stacked aggregates .
    • Results : The observed changes in the shape of experimental UV–Vis spectra in aqueous dispersion cannot be explained with a solvent effect only . Such aggregates of TBPT are most likely the reason for the observed additional shoulder in the UV/vis absorbance spectrum .
  • Sunscreen Applications

    • Field : Dermatology .
    • Application : TBPT provides exceptionally high UV protection across the whole UV spectrum, such as UVB and UVA .
    • Method : In sunscreen applications, TBPT turned out to be a very photo-stable and efficient UV filter substance .
    • Results : The unique property of TBPT is that it’s the most efficient UVB and UVA2 filter known today .
  • Electroluminescent Devices

    • Field : Organic Chemistry .
    • Application : Triazine derivatives, including TBPT, are used for electroluminescent devices, phosphorescent emitters, hole transport materials for perovskite solar cells, and TADF materials .
    • Method : Extensive research on the synthesis and application of triazine derivatives has been published .
    • Results : The future development of 1,3,5-triazine-based functional materials is undoubtedly related to the creation of more advanced molecules for PhOLEDs, highly effective organic chromophores with thermally activated delayed fluorescence (TADF), and nonlinear optical (NLO) materials as well as ones for energy storage .
  • Pesticides and Dyestuffs

    • Field : Agriculture and Textile Industry .
    • Application : TBPT derivatives have found widespread applications in the agricultural and textile industries .
    • Method : While the specific methods of application or experimental procedures are not detailed, these compounds are typically used as pesticides and dyestuffs .
    • Results : The use of TBPT derivatives in these fields has been reported, but specific results or outcomes are not provided .
  • Near Infra-Red Perovskite Light-Emitting Diodes (NIR PeLEDs)

    • Field : Electronics .
    • Application : TBPT is used in the development of NIR PeLEDs, which have potential applications in display panels, security systems, medical therapeutics, spectroscopy, and various other applications .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The use of TBPT in these devices has been reported, but specific results or outcomes are not provided .
  • Cosmetics

    • Field : Cosmetology .
    • Application : TBPT is used as a UV absorber and UV filter in cosmetics .
    • Method : It protects the cosmetic product from damage caused by UV light and also protects skin or hair from harmful UV radiation .
    • Results : It is used in sunscreens as well as in various skincare products with UV protection, such as day creams .
  • Adsorbent Based Extraction Techniques

    • Field : Analytical Chemistry .
    • Application : TBPT-based materials have been used in adsorption-based extraction techniques for the detection of various pollutants, including metal ions, drugs, estrogens, nitroaromatics, pesticides, phenols, polycyclic aromatic hydrocarbons, and parabens .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : TBPT-based adsorbents have satisfactory sensitivity and selectivity towards different types of analytes, attributed from various mechanisms including π–π, electrostatics, hydrogen bonds, and hydrophobic and hydrophilic effects .
  • Heterogeneous Catalysis and Photocatalysis

    • Field : Chemical Engineering .
    • Application : TBPT-based materials have been used in heterogeneous catalysis and photocatalysis .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The use of TBPT in these applications has been reported, but specific results or outcomes are not provided .

properties

IUPAC Name

2,4,6-tris(4-phenylphenyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H27N3/c1-4-10-28(11-5-1)31-16-22-34(23-17-31)37-40-38(35-24-18-32(19-25-35)29-12-6-2-7-13-29)42-39(41-37)36-26-20-33(21-27-36)30-14-8-3-9-15-30/h1-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENPSTJGQOQKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185197
Record name Tris-biphenyl triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris-biphenyl triazine

CAS RN

31274-51-8
Record name 2,4,6-Tribiphenyl-4-yl-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31274-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris-biphenyl triazine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris-biphenyl triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Triazine, 2,4,6-tris([1,1'-biphenyl]-4-yl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.262
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Record name TRIS-BIPHENYL TRIAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQK9A410YB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a 100 milliliter round bottom flask there was added 4-biphenylcarbonyl chloride (2.167 grams), 1,2-dichlorobenzene (27.0 milliliters), thionyl chloride (1.0 milliliter), and aluminum chloride (1.33 grams). With stirring, 4-biphenylcarbonitrile (3.58 grams) was added slowly, and the resulting reaction mixture was heated under argon to about 150° C. for 0.5 hour. The temperature of the reaction mixture was reduced to 120° C., then ammonium chloride (1.07 grams) was added in one portion. The reaction mixture was stirred at 150° C. for an additional 20 hours. The reaction flask was removed from the heater and cooled to room temperature, about 25° C. throughout. The resulting mixture was poured into 100 milliliters of methanol and stirred for 20 minutes. The precipitates were collected by filtration and dried in a vacuum oven to afford 3.9 grams of crude product which was further purified by sublimation. The above titled triazinyl product 2,4,6-tris-(4-biphenylyl)-1,3,5-triazine possessed a melting point of 283° C.
Quantity
2.167 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
3.58 g
Type
reactant
Reaction Step Two
Quantity
1.07 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
168
Citations
C Couteau, E Paparis, C Chauvet, L Coiffard - International Journal of …, 2015 - Elsevier
… filter, tris-biphenyl triazine, in terms of efficacy and stability. … Tris-biphenyl-triazine is the first filter to have been added to … The tris-biphenyl triazine spectrum measured in this study is …
Number of citations: 25 www.sciencedirect.com
S Naumov, B Herzog, B Abel - Photochemical & Photobiological Sciences, 2023 - Springer
… tris-biphenyl-triazine-type UV absorbers have been studied as host materials for organic light-emitting diodes [9]. In sunscreen applications, tris-biphenyl-triazine … tris-biphenyl-triazine […
Number of citations: 3 link.springer.com
M Sohn, S Krus, M Schnyder, S Acker - SOFW Journal (English version), 2021 - sofw.com
… This paper aims to evaluate the benefits of using Tris-Biphenyl Triazine (TBPT) as additional UV filter in comparison to Phenylbenzimidazole Sulfonic Acid (PBSA) and Titanium Dioxide …
Number of citations: 2 www.sofw.com
H Wei-Hua, J Wen-Li, S Wang - Canadian Journal of …, 2006 - search.proquest.com
The syntheses of several new 7-azaindolyl-, indolyl-, and 3-methylindolyl-functionalized starburst molecules that contain either a 1, 3, 5-triazine, a benzene, a 2, 4, 6-triphenyl-2, 4, 6-…
Number of citations: 0 search.proquest.com
D Hüglin - Chimia, 2016 - ojs.chimia.ch
… Based on the concept of micronized organic UV absorbers, the UV-B filter tris biphenyl triazine (TBPT) will be introduced. At present TBPT exhibits the highest efficacy of all cosmetic UV …
Number of citations: 17 ojs.chimia.ch
C Seward, S Wang - Comments on Inorganic Chemistry, 2005 - Taylor & Francis
Luminescent starburst organic molecules have attracted much recent attention primarily because of their potential applications in organic light emitting diodes. Starburst organic …
Number of citations: 21 www.tandfonline.com
MS Scarpin, CM Kawakami, KC Rangel… - Photochemistry and …, 2021 - Wiley Online Library
… the effects of three often used avobenzone photostabilizers—ethylhexyl methoxycrylene (EHMCR), tris(tetramethylhydroxypiperidinol) citrate (TTMHP) and tris-biphenyl triazine (TBPT)—…
Number of citations: 10 onlinelibrary.wiley.com
O Chunnawong, T Pitaksuteepong - Key Engineering Materials, 2020 - Trans Tech Publ
… This study was aimed to investigate the effect of the combination of tris-biphenyl triazine (TBPT) and inorganic metal oxides as well as the effect of the matrix formulations on UV and …
Number of citations: 3 www.scientific.net
SFT Vilela - 2022 - estudogeral.uc.pt
… inorganic filters, nano-zinc oxide and nano-titanium dioxide, and two nanosized organic filters, nano-methylene bis-benzotriazolyl tetramethylbutylphenol and nano-tris-biphenyl triazine.…
Number of citations: 0 estudogeral.uc.pt
S Vijayakrishnan, JW Ward, AI Cooper - ACS Catalysis, 2022 - ACS Publications
… No reaction was observed in the absence of CTF-2 or when tris-biphenyl triazine was used, indicating that the extended framework was necessary for visible-light-driven catalysis. CTF-…
Number of citations: 9 pubs.acs.org

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